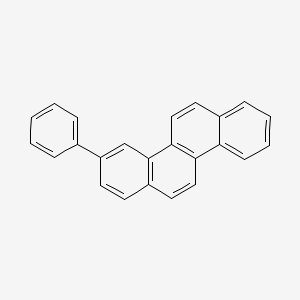
3-Phenylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylchrysene is a polycyclic aromatic hydrocarbon (PAH) with a phenyl group attached to the third position of the chrysene molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylchrysene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of chrysene with phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylchrysene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro and sulfonic acid derivatives
Aplicaciones Científicas De Investigación
3-Phenylchrysene has several scientific research applications:
Organic Electronics: It is used as a semiconductor material in organic thin-film transistors (OTFTs) due to its high carrier mobility and stability.
Materials Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) for their electroluminescent properties.
Biological Imaging: Fluorescent probes based on this compound are utilized in biological imaging due to their strong luminescence.
Mecanismo De Acción
The mechanism of action of 3-Phenylchrysene in its applications involves its ability to participate in π-π interactions and electron transfer processes. In OTFTs, it facilitates charge transport through its conjugated π-electron system, enhancing device performance . In biological imaging, its fluorescence properties are exploited to visualize cellular structures .
Comparación Con Compuestos Similares
Similar Compounds
Chrysene: The parent compound without the phenyl group.
2-Phenylchrysene: A similar compound with the phenyl group attached at the second position.
Benzo[a]pyrene: Another PAH with similar structural properties.
Uniqueness
3-Phenylchrysene is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. This makes it particularly suitable for applications in organic electronics and materials science, where precise control over molecular structure is crucial .
Propiedades
Fórmula molecular |
C24H16 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
3-phenylchrysene |
InChI |
InChI=1S/C24H16/c1-2-6-17(7-3-1)20-11-10-19-13-14-22-21-9-5-4-8-18(21)12-15-23(22)24(19)16-20/h1-16H |
Clave InChI |
NJJQCAPXIUBNCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC4=C3C=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


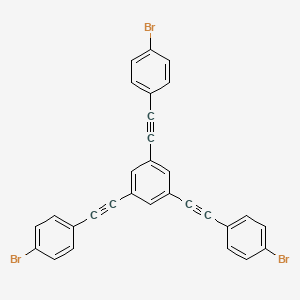
![4-[3-(3,4,5-Trifluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13096623.png)
![3-(3-(2-(1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile](/img/structure/B13096626.png)

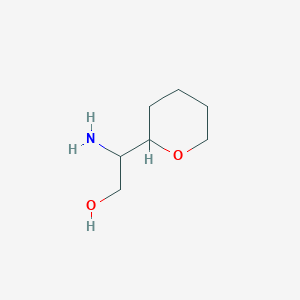


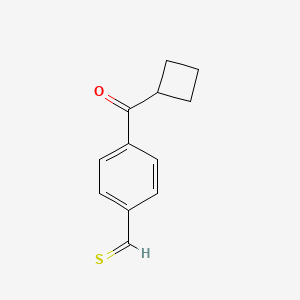
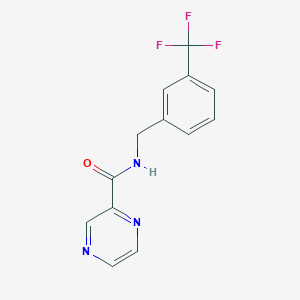
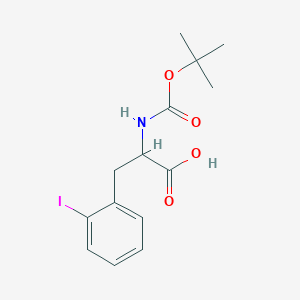
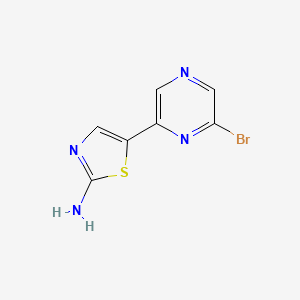
![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)
![4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096670.png)

